molecular formula C5H13NO2 B120552 N,N-Dimethylformamide dimethyl acetal CAS No. 4637-24-5

N,N-Dimethylformamide dimethyl acetal

Cat. No.: B120552
CAS No.: 4637-24-5
M. Wt: 119.16 g/mol
InChI Key: ZSXGLVDWWRXATF-UHFFFAOYSA-N
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Description

N,N-Dimethylformamide dimethyl acetal is an organic compound with the molecular formula C5H13NO2. It is an acetal derived from N,N-dimethylformamide and methanol. This compound is commonly used as a derivatization agent in gas chromatography applications and plays a significant role in organic synthesis due to its reactivity and versatility .

Mechanism of Action

Target of Action

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is primarily used as a methylating agent in organic synthesis . It targets carboxylic acids, phenols, and aromatic thiols, converting them into methyl esters, methyl ethers, and thioethers respectively .

Mode of Action

DMF-DMA interacts with its targets through a process known as methylation. This involves the transfer of a methyl group from DMF-DMA to the target molecule, resulting in the formation of a new compound. For example, when DMF-DMA reacts with a carboxylic acid, a methyl ester is formed .

Biochemical Pathways

The methylation process catalyzed by DMF-DMA can affect various biochemical pathways. For instance, it can be used in the synthesis of pyridine derivatives, which exhibit inhibitory action against PI3 kinase p110α enzymes . These enzymes are involved in cellular functions like cell growth and proliferation, and their inhibition can have significant effects on these pathways.

Pharmacokinetics

It’s known that dmf-dma is miscible with most organic solvents , which could potentially influence its bioavailability.

Result of Action

The primary result of DMF-DMA’s action is the formation of new compounds through methylation. This can lead to changes in the molecular structure and properties of the target molecules. For instance, the conversion of carboxylic acids into methyl esters can make them more lipophilic, potentially altering their biological activity .

Action Environment

The action of DMF-DMA can be influenced by various environmental factors. For example, it’s sensitive to moisture , which can lead to hydrolysis and decrease its efficacy as a methylating agent. Additionally, its reactivity might be affected by temperature, as it has a boiling point of 102-103 °C .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethylformamide dimethyl acetal is typically synthesized through the formal condensation of N,N-dimethylformamide with methanol. The reaction involves the use of an acid catalyst to facilitate the formation of the acetal. The general reaction can be represented as follows:

N,N-Dimethylformamide+2MethanolN,N-Dimethylformamide dimethyl acetal+Water\text{N,N-Dimethylformamide} + 2 \text{Methanol} \rightarrow \text{this compound} + \text{Water} N,N-Dimethylformamide+2Methanol→N,N-Dimethylformamide dimethyl acetal+Water

Industrial Production Methods

In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethylformamide dimethyl acetal undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Acids: For catalyzing the formation of acetals.

    Bases: For deprotonation and subsequent nucleophilic attacks.

    Solvents: Such as dichloromethane and toluene, to dissolve reactants and control reaction conditions.

Major Products

The major products formed from reactions involving this compound include methyl esters, methyl ethers, thioethers, enamines, and amidines .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethylformamide diethyl acetal
  • N,N-Dimethylacetamide dimethyl acetal
  • N,N-Dimethylformamide diisopropyl acetal

Uniqueness

N,N-Dimethylformamide dimethyl acetal is unique due to its high reactivity and versatility in organic synthesis. Compared to similar compounds, it offers a broader range of applications, particularly in the methylation and formylation of various functional groups. Its ability to act as both a reagent and a catalyst further enhances its utility in chemical transformations .

Properties

IUPAC Name

1,1-dimethoxy-N,N-dimethylmethanamine
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InChI

InChI=1S/C5H13NO2/c1-6(2)5(7-3)8-4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXGLVDWWRXATF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063540
Record name Methanamine, 1,1-dimethoxy-N,N-dimethyl-
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Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless liquid with a rancid odor; [BASF MSDS]
Record name N,N-Dimethylformamide dimethyl acetal
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Vapor Pressure

30.0 [mmHg]
Record name N,N-Dimethylformamide dimethyl acetal
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CAS No.

4637-24-5
Record name Dimethylformamide dimethyl acetal
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Record name Dimethylformamide-dimethylacetal
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Record name Methanamine, 1,1-dimethoxy-N,N-dimethyl-
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Record name Methanamine, 1,1-dimethoxy-N,N-dimethyl-
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Record name 1,1-dimethoxytrimethylamine
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Record name DIMETHYLFORMAMIDE-DIMETHYLACETAL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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